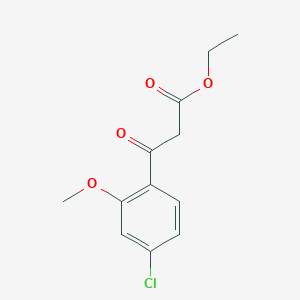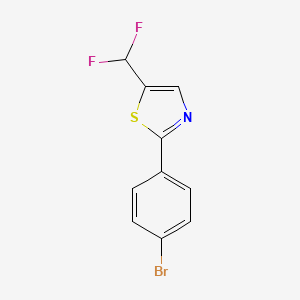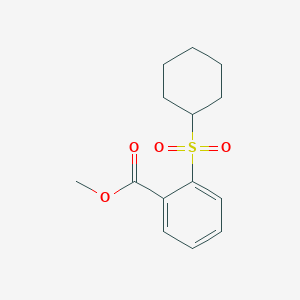
Methyl-2-(cyclohexylsulphonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core substituted with a cyclohexylsulfonyl group and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with cyclohexylsulfonyl chloride in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the esterification process is facilitated by the use of a catalyst like dimethylaminopyridine (DMAP) or triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized in industrial settings to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzoic acid core or the cyclohexylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles in biological systems. The ester functional group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 2-methyl-, methyl ester
- Benzoic acid, 2-(phenylsulfonyl)-, methyl ester
- Benzoic acid, 2-(cyclohexylthio)-, methyl ester
Uniqueness
Benzoic acid, 2-(cyclohexylsulfonyl)-, methyl ester is unique due to the presence of the cyclohexylsulfonyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
861113-49-7 |
|---|---|
Formule moléculaire |
C14H18O4S |
Poids moléculaire |
282.36 g/mol |
Nom IUPAC |
methyl 2-cyclohexylsulfonylbenzoate |
InChI |
InChI=1S/C14H18O4S/c1-18-14(15)12-9-5-6-10-13(12)19(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
Clé InChI |
FUAMFXZQNPFPNX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
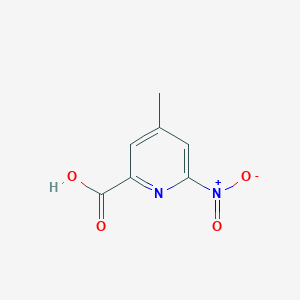
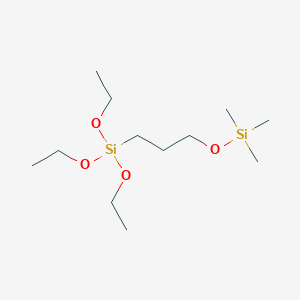
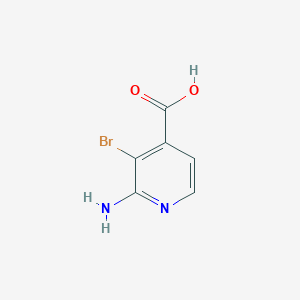
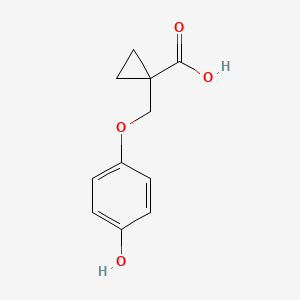
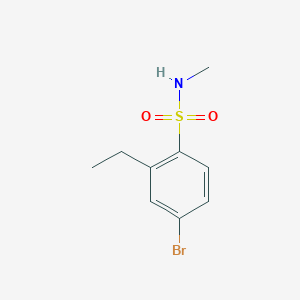
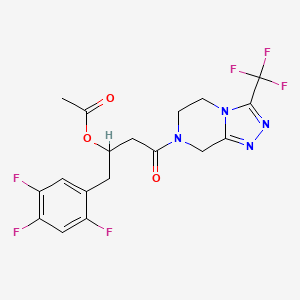

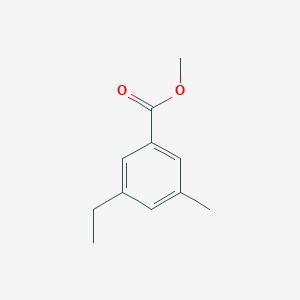
![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
